molecular formula C9H5BrN2O3 B2362769 8-Bromo-3-nitroquinolin-4-ol CAS No. 2090552-55-7

8-Bromo-3-nitroquinolin-4-ol

Cat. No.: B2362769
CAS No.: 2090552-55-7
M. Wt: 269.054
InChI Key: GMSSUTORFUABOH-UHFFFAOYSA-N
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Description

8-Bromo-3-nitroquinolin-4-ol is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives are synthesized using various methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H5BrN2O3 . It is a nitrogen-containing bicyclic compound with a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For example, they can be involved in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .

Scientific Research Applications

Synthesis and Transformation

  • Synthesis Techniques : 8-Bromo-3-nitroquinolin-4-ol is synthesized through various chemical processes. For instance, 2,2,3-Tribromopropanal, a reagent first used in the 1950s, facilitates the transformation of 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, which can then be converted into 3-bromoquinolin-6-ols with additional substituents at positions 7 and 8 (Lamberth et al., 2014).

Application in Pharmacology

  • Intermediate in Drug Synthesis : this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. For example, it's used in the production of PI3K/mTOR inhibitors, showcasing its significance in the development of new therapeutic agents (Fei Lei et al., 2015).

Biological and Chemical Properties

  • Antimicrobial Activity : Studies have shown that this compound derivatives exhibit significant antimicrobial activity. For example, metal complexes derived from 8-hydroxyquinoline analogues display enhanced antimicrobial properties compared to their ligands (Sahoo Jyotirmaya et al., 2017).
  • Anticancer Potential : Some derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines. This indicates their potential use in cancer treatment (Tuğba Kul Köprülü et al., 2018).

Future Directions

Quinoline derivatives continue to be an area of active research due to their versatile applications in various fields . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of quinoline-based drugs with improved pharmacodynamic and pharmacokinetic properties .

Properties

IUPAC Name

8-bromo-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSUTORFUABOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090552-55-7
Record name 8-bromo-3-nitroquinolin-4-ol
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